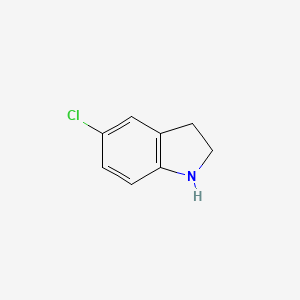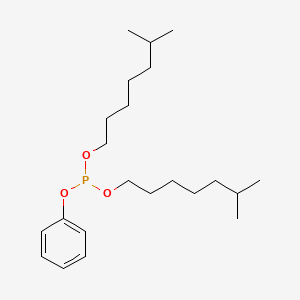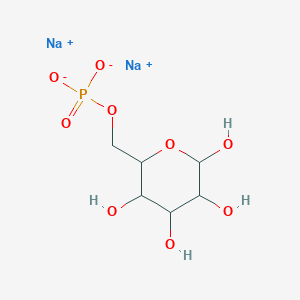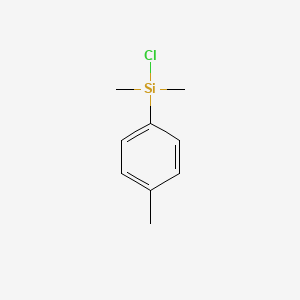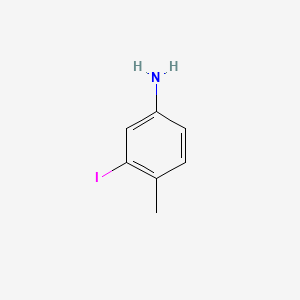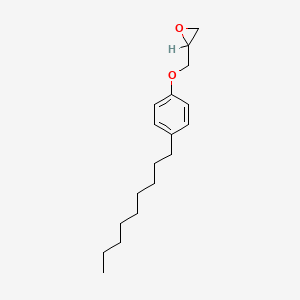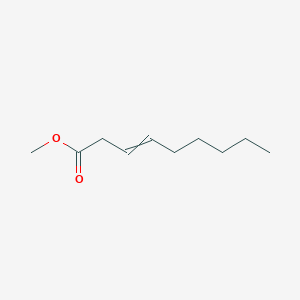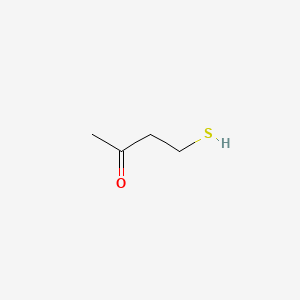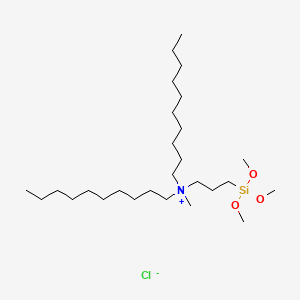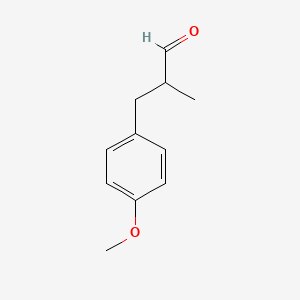
Hexamethonium hydroxide
描述
Hexamethonium hydroxide is a chemical compound with the formula (CH₃)₃N(OH)(CH₂)₆N(OH)(CH₃)₃. It is a derivative of hexamethonium, a well-known ganglionic blocker that acts as a neuronal nicotinic receptor antagonist. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
生化分析
Biochemical Properties
Hexamethonium hydroxide is known to interact with neuronal nicotinic receptors (nAChR) in autonomic ganglia . It acts by binding mostly in or on the nAChR receptor, not the acetylcholine binding site itself . This interaction is crucial in biochemical reactions involving the autonomic nervous system.
Cellular Effects
This compound, by interacting with nAChR, can influence various types of cells and cellular processes. It can inhibit both the sympathetic and parasympathetic nervous systems by blocking the neuronal nicotinic receptors in autonomic ganglia . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the blockage of the ion pore of neuronal nicotinic receptors, rather than competing with the binding site for acetylcholine . This blockage inhibits the transmission in all autonomic ganglia, affecting the functioning of the sympathetic and parasympathetic nervous systems .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, intravenous injection of four doses of Hexamethonium significantly reduced the renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR) in both Wistar rats and spontaneously hypertensive rats (SHRs) .
准备方法
Hexamethonium hydroxide can be synthesized through several methods. One common synthetic route involves the reaction of hexamethonium bromide with a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound and the corresponding sodium or potassium bromide as a byproduct .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Hexamethonium hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexamethonium oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxide groups are replaced by other functional groups. .
科学研究应用
Hexamethonium hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound is employed in studies involving neuronal nicotinic receptors and their role in the nervous system.
Medicine: It has been used in pharmacological research to study the effects of ganglionic blockers and their potential therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
作用机制
Hexamethonium hydroxide exerts its effects by blocking neuronal nicotinic receptors in autonomic ganglia. These receptors are essential for the transmission of signals in both the sympathetic and parasympathetic nervous systems. By inhibiting these receptors, this compound disrupts the normal functioning of autonomic ganglia, leading to a decrease in neurotransmission. This mechanism is primarily through the blockage of the ion pore rather than competition with the acetylcholine binding site .
相似化合物的比较
Hexamethonium hydroxide is similar to other ganglionic blockers such as decamethonium and pentamethonium. it is unique in its specific structure and the presence of hydroxide groups, which influence its reactivity and applications. Other similar compounds include:
Decamethonium: Another ganglionic blocker with a longer carbon chain.
Pentamethonium: A ganglionic blocker with a shorter carbon chain.
Hexamethonium bromide: The bromide salt form of hexamethonium, commonly used in synthesis .
This compound’s unique properties make it valuable in specific research and industrial applications, distinguishing it from its analogs.
属性
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUMIIRFKDCKI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-81-0 | |
| Record name | Hexamethonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVL393940Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is hexamethonium hydroxide used in capillary electrophoresis for analyzing inorganic anions?
A1: this compound serves as a flow modifier in CE, specifically impacting the electroosmotic flow (EOF). [] This quaternary ammonium compound with two positively charged nitrogen atoms adsorbs onto the negatively charged silica capillary wall, reversing the EOF and facilitating the migration of anions towards the detector. [, ] This reversal allows for faster analysis times and improved peak resolution for anionic analytes. [, ]
Q2: What specific role does this compound play in separating sulfate from high chloride concentrations?
A2: In the analysis of sulfate, a major challenge is separating it from chloride, which is often present in much higher concentrations. This compound, as part of the background electrolyte, helps overcome this challenge. [, ] It modifies the EOF, allowing for a baseline resolution of sulfate even in the presence of a 1500-fold excess of chloride. []
Q3: Can you provide examples of background electrolyte compositions utilizing this compound for inorganic anion analysis?
A3: Several research papers highlight effective electrolyte compositions incorporating this compound. Some examples include:
- Pyromellitic acid - this compound - Triethanolamine: This combination, often used at a pH around 7.7, is effective for separating chloride, sulfate, and carbonate in pulp mill process waters. []
- Pyromellitic acid - this compound: This mixture, suitable for indirect UV detection at 254 nm, allows for the determination of chloride, sulfate, and nitrate in detergent matrices. []
- Sodium Chromate - Tetradecyltrimethylammonium hydroxide: This electrolyte system, also employing indirect UV detection, enables the separation and quantification of thiosulfate, sulfate, sulfite, sulfide, and polysulfide in kraft pulping liquors. []
Q4: Are there alternative methods where this compound plays a role in analyzing sulfur-containing species?
A4: Beyond its use in indirect UV detection methods, this compound is also employed in direct UV detection strategies for sulfur species analysis. [] For instance, a combination of sodium sulfate, tetradecyltrimethylammonium hydroxide, and this compound allows for the speciation of polysulfides and the determination of sulfides, thiosulfates, sulfites, and hydroxides in specific samples. []
Q5: Has this compound been utilized in other areas of chemical research?
A5: While predominantly featured in analytical chemistry for inorganic anion analysis, this compound has been explored in other research areas. Notably, it has been used as a templating agent in the synthesis of titanium-containing silica ZSM-48 (TS-48), highlighting its potential applications in materials science. []
Q6: What are the limitations of using this compound in capillary electrophoresis?
A6: While effective, this compound has limitations. High concentrations of analyte anions can lead to a loss of baseline resolution. [] Additionally, the compound's impact on separation efficiency can be highly dependent on the specific electrolyte composition and analytical conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


